Cas no 35543-25-0 (1-Pyrrolidinebutanenitrile)

1-Pyrrolidinebutanenitrile structure
1-Pyrrolidinebutanenitrile structure
商品名:1-Pyrrolidinebutanenitrile
CAS番号:35543-25-0
MF:C8H14N2
メガワット:138.21016
MDL:MFCD00003183
CID:54445
PubChem ID:118838

1-Pyrrolidinebutanenitrile 化学的及び物理的性質

名前と識別子

    • 4-(Pyrrolidin-1-yl)butanenitrile
    • 4-(1-Pyrrolidino)butyronitrile
    • 4-(1-Pyrrolidinyl)butanenitrile
    • 1-Pyrrolidinebutyronitrile
    • 4-pyrrolidin-1-ylbutyronitrile
    • 1-(3-Cyanopropyl)pyrrolidine
    • 1-Pyrrolidinobutyronitrile
    • 4-(N-pyrrolidino)butyronitrile
    • 4-Pyrrolidinebutanenitrile
    • 4-(1-Pyrrolidine)butyronitrile
    • 4-Pyrrolidinylbutanenitrile
    • PYRROLIDINOBUTYRONITRILE
    • 4-(N-PYRROLIDINO)-BUTYRONITRILE
    • 4-Pyrrolidin-1-ylbutanenitrile
    • 1-Pyrrolidinebutanenitrile
    • 4-(1-pyrrolidinyl)butyronitrile
    • 4-(pyrrolidin-1-yl)butyronitrile
    • 4-Pyrrolidin-butyronitril
    • 4-Pyrrolidino-butyronitril
    • 4-Pyrrolidinobutyronitrile
    • MDL: MFCD00003183
    • インチ: 1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h1-4,6-8H2
    • InChIKey: OSDDDHPYSNZBPF-UHFFFAOYSA-N
    • ほほえんだ: C(CCN1CCCC1)C#N

計算された属性

  • せいみつぶんしりょう: 138.11600
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.926 g/mL at 25 °C(lit.)
  • ふってん: 115°C/8mmHg(lit.)
  • フラッシュポイント: 華氏温度:210.2°f
    摂氏度:99°c
  • 屈折率: n20/D 1.46(lit.)
  • PSA: 27.03000
  • LogP: 1.32388
  • ようかいせい: 不溶性

1-Pyrrolidinebutanenitrile セキュリティ情報

1-Pyrrolidinebutanenitrile 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Pyrrolidinebutanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-10874-1MG
1-Pyrrolidinebutanenitrile
35543-25-0 >98%
1mg
£37.00 2025-02-09
Key Organics Ltd
AS-10874-100G
1-Pyrrolidinebutanenitrile
35543-25-0 >98%
100g
£376.00 2025-02-09
Key Organics Ltd
AS-10874-25G
1-Pyrrolidinebutanenitrile
35543-25-0 >98%
25g
£217.00 2025-02-09
eNovation Chemicals LLC
D504350-100g
4-(Pyrrolidin-1-yl)butanenitrile
35543-25-0 97%
100g
$275 2023-09-03
Fluorochem
044666-25ml
4-Pyrrolidin-1-yl-butyronitrile
35543-25-0 99%
25ml
£27.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023058-100g
1-Pyrrolidinebutanenitrile
35543-25-0 95%
100g
¥486 2024-05-24
Cooke Chemical
A2503112-100G
1-(3-Cyanopropyl)pyrrolidine
35543-25-0 ≥95.0%(GC)
100g
RMB 259.20 2025-02-21
Enamine
EN300-1842496-0.1g
4-(pyrrolidin-1-yl)butanenitrile
35543-25-0
0.1g
$238.0 2023-09-19
eNovation Chemicals LLC
D504350-25g
4-(Pyrrolidin-1-yl)butanenitrile
35543-25-0 97%
25g
$150 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C135094-25g
1-Pyrrolidinebutanenitrile
35543-25-0 ≥95.0%(GC)
25g
¥274.90 2023-09-03

1-Pyrrolidinebutanenitrile 関連文献

1-Pyrrolidinebutanenitrileに関する追加情報

Introduction to 1-Pyrrolidinebutanenitrile (CAS No. 35543-25-0)

1-Pyrrolidinebutanenitrile, with the chemical formula C7H10N2, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its unique CAS No. 35543-25-0, has garnered attention due to its versatile structural framework, which makes it a valuable building block for the development of various bioactive molecules. The nitrile group and the pyrrolidine ring in its molecular structure contribute to its reactivity and potential applications in drug design.

The pyrrolidine moiety, a six-membered heterocyclic amine, is widely recognized for its presence in numerous pharmacologically active agents. Its ability to form stable hydrogen bonds and its role as a scaffold in medicinal chemistry have been extensively explored. In contrast, the butanenitrile part introduces a linear aliphatic chain terminated by a nitrile group, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. Together, these structural features make 1-Pyrrolidinebutanenitrile a compelling candidate for further investigation.

Recent advancements in synthetic methodologies have enhanced the accessibility of 1-Pyrrolidinebutanenitrile, allowing for more efficient and scalable production processes. These improvements have opened new avenues for its application in drug discovery programs. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups at specific positions within the molecule, enabling the generation of structurally diverse derivatives.

In the realm of medicinal chemistry, 1-Pyrrolidinebutanenitrile has been utilized as a precursor in the synthesis of small-molecule inhibitors targeting various disease-related pathways. Notably, studies have demonstrated its role in developing compounds with potential antiviral and anti-inflammatory properties. The pyrrolidine ring can be modified to interact with specific binding pockets of enzymes or receptors, while the nitrile group serves as a handle for further chemical transformations.

One particularly intriguing application of 1-Pyrrolidinebutanenitrile is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By leveraging the structural flexibility of 1-Pyrrolidinebutanenitrile, researchers have designed molecules that can selectively inhibit aberrant kinase activity. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in immune responses and hematopoiesis.

The synthesis of 1-Pyrrolidinebutanenitrile can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation of pyrrolidine with methyl acrylate followed by cyanation. Alternatively, reductive amination strategies can be employed to introduce the pyrrolidine moiety onto a suitable nitrile precursor. These synthetic pathways have been optimized to minimize side reactions and maximize yield, ensuring that researchers have access to high-quality starting material for their investigations.

The pharmacological profile of 1-Pyrrolidinebutanenitrile derivatives continues to be an area of active research. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have been instrumental in predicting how these compounds interact with biological targets. These studies not only aid in rational drug design but also provide insights into the structural determinants of binding affinity and selectivity.

Moreover, the environmental impact of synthesizing 1-Pyrrolidinebutanenitrile has been considered in recent years. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, such as using biocatalysts or renewable feedstocks. Such approaches align with broader initiatives to reduce the ecological footprint of pharmaceutical manufacturing while maintaining high standards of product quality.

In conclusion, 1-Pyrrolidinebutanenitrile (CAS No. 35543-25-0) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile reactivity make it an invaluable intermediate for designing novel bioactive molecules. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, the applications of 1-Pyrrolidinebutanenitrile are expected to expand further, contributing to advancements in therapeutic innovation.

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